Lipophilicity Advantage of N4-Meta-Substitution
The specific N4-meta-bromophenyl regioisomer exhibits a significantly lower lipophilicity (LogP = 1.52) compared to the N1-para-bromophenyl isomer 3-(4-Bromophenyl)-1H-[1,2,4]triazole (LogP = 2.23), as determined by experimentally derived partition coefficients [1]. This difference of 0.71 LogP units suggests the meta-N4 isomer will have superior aqueous solubility and a distinct tissue distribution profile, making it a preferred scaffold for optimizing oral bioavailability where lower LogP is desired.
Comparator: 3-(4-Bromophenyl)-1H-1,2,4-triazole LogP 2.23
Δ -0.71 (lower lipophilicity)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.52 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-1H-[1,2,4]triazole (LogP = 2.23) [1] |
| Quantified Difference | 0.71 LogP units lower |
| Conditions | Computationally predicted molecular property data from authoritative chemical databases |
Why This Matters
A lower LogP for the target compound translates to improved aqueous solubility and a potentially better absorption profile, a critical differentiation point in lead optimization for oral drug candidates.
- [1] Molbase. Physical property data for 3-(4-Bromophenyl)-1H-[1,2,4]triazole (CAS 118863-62-0). LogP: 2.2342. View Source
